Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate
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Overview
Description
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The process can be summarized as follows:
Starting Materials: Octadecylamine, ethylene oxide, and ethyl sulfate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides can react with the quaternary ammonium group.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The molecular targets include lipid components of cell membranes, and the pathways involved are related to membrane disruption and solubilization.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Uniqueness
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head with ethoxy groups. This structure provides it with distinct solubility and interaction properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
93859-56-4 |
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Molecular Formula |
C30H65NO8S |
Molecular Weight |
599.9 g/mol |
IUPAC Name |
ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;ethyl sulfate |
InChI |
InChI=1S/C28H60NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h30-31H,3-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ODRUOWKEALJGSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
Related CAS |
42845-62-5 |
Origin of Product |
United States |
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